molecular formula C11H19NO2 B14631952 2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- CAS No. 55643-46-4

2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-

Cat. No.: B14631952
CAS No.: 55643-46-4
M. Wt: 197.27 g/mol
InChI Key: MTPIHVONENCYHP-UHFFFAOYSA-N
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Description

2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- is an organic compound with a complex structure that includes a benzofuranone core and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- typically involves the reaction of benzofuranone with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexazinone: A compound with a similar structure but different functional groups and applications.

    Hexahydro-1,3,5-triazine: Another compound with a hexahydro structure but different chemical properties.

Uniqueness

2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro- is unique due to its specific combination of a benzofuranone core and a dimethylamino group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.

Properties

CAS No.

55643-46-4

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one

InChI

InChI=1S/C11H19NO2/c1-12(2)7-9-8-5-3-4-6-10(8)14-11(9)13/h8-10H,3-7H2,1-2H3

InChI Key

MTPIHVONENCYHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2CCCCC2OC1=O

Origin of Product

United States

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